molecular formula C21H11ClF3NO2S2 B11672219 (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

(5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Cat. No.: B11672219
M. Wt: 465.9 g/mol
InChI Key: ZVEVOAQYRNAPSM-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-furylmethylidene thiazolidinone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{[5-(4-Bromophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one
  • (5E)-5-{[5-(4-Methylphenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

Uniqueness

The presence of the 4-chlorophenyl group in (5E)-5-{[5-(4-Chlorophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one distinguishes it from similar compounds. This group can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its bioactivity and therapeutic potential.

Properties

Molecular Formula

C21H11ClF3NO2S2

Molecular Weight

465.9 g/mol

IUPAC Name

(5E)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H11ClF3NO2S2/c22-13-7-5-12(6-8-13)17-10-9-14(28-17)11-18-19(27)26(20(29)30-18)16-4-2-1-3-15(16)21(23,24)25/h1-11H/b18-11+

InChI Key

ZVEVOAQYRNAPSM-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)Cl)/SC2=S

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)Cl)SC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.